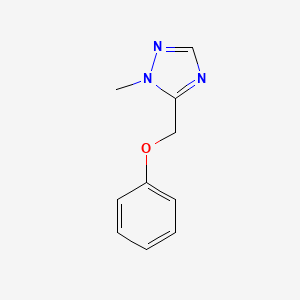

![molecular formula C17H13FO4 B6499360 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 300674-16-2](/img/structure/B6499360.png)

5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For the related compound “2-{4-[(4-fluorophenyl)methoxy]phenyl}acetic acid”, the InChI code is provided . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For the related compound “2-{4-[(4-fluorophenyl)methoxy]phenyl}acetic acid”, it is a powder at room temperature .Applications De Recherche Scientifique

Reactions at the Benzylic Position

The compound can undergo reactions at the benzylic position . This includes free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .

Biological Potential of Indole Derivatives

The compound, being an indole derivative, may possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Friedel-Crafts Alkylation

The compound can be used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes . This reaction involves the substitution of a hydrogen atom in the aromatic ring with an alkyl or acyl group .

Suzuki-Miyaura Cross-Coupling Reactions

The compound can also participate in Suzuki-Miyaura cross-coupling reactions . This reaction is used to couple boronic acids with organic halides, which is a key step in the synthesis of many organic compounds .

Synthesis of 9,10-diarylanthracenes

The compound can be used in the synthesis of 9,10-diarylanthracenes . These compounds are used as molecular switches, which have applications in the field of molecular electronics .

PPARα, -γ, and -δ Agonist

The compound has been found to possess a potent triple-acting PPARα, -γ, and -δ agonist profile . This means it can bind to and activate these three types of peroxisome proliferator-activated receptors, which play crucial roles in the regulation of cellular differentiation, development, and metabolism .

Synthesis of Other Carboxylic Acids

The compound can be used in the synthesis of other carboxylic acids. This includes 4-fluorobenzoic acid, 4-fluorophenylacetic acid, and 4-fluorophenylpropionic acid.

Antiviral Activity

The compound has shown potential antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Propriétés

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO4/c1-10-16(17(19)20)14-8-13(6-7-15(14)22-10)21-9-11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXWRVUOIRMWCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499283.png)

![N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamide](/img/structure/B6499285.png)

![4-methoxy-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B6499286.png)

![1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole](/img/structure/B6499295.png)

![4-methoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6499298.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B6499312.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B6499318.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6499325.png)

![N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6499331.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B6499336.png)

![3-chloro-4-fluoro-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide](/img/structure/B6499350.png)

![2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methylbenzene-1-sulfonamide](/img/structure/B6499354.png)

![N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide](/img/structure/B6499366.png)